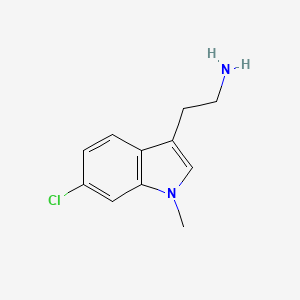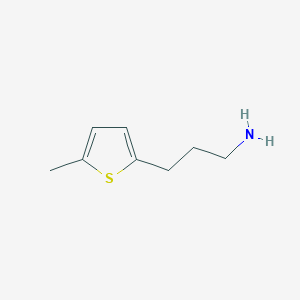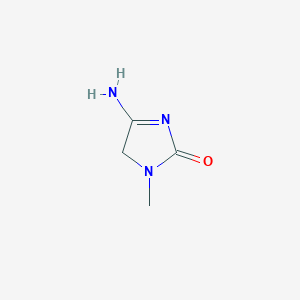![molecular formula C15H24ClNO B1487830 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219972-04-9](/img/structure/B1487830.png)
2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Übersicht
Beschreibung
“2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-04-9 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H . This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.81 . Other physical and chemical properties such as boiling point and linear structure formula are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Psychiatric Disorder Treatment
4-Methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC-301), structurally related to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Its high-binding affinity to GluN2B with minimal off-target activity makes it a prominent candidate in treating major depressive disorder. Preclinical studies showed its efficacy in the forced swim test, a predictive model of antidepressant activity, and its pharmacokinetics were favorable in the first-in-human study, indicating potential for clinical use in depression treatment (Garner et al., 2015).
Allergic Reactions and Dermatological Applications
Picaridin, a derivative of piperidine and structurally similar to this compound, has been used as an insect repellent. It is known for its efficacy and better tolerance compared to older repellents like DEET. However, cases of allergic contact dermatitis due to picaridin have been reported, indicating the potential for allergic reactions which is an important consideration in dermatological applications (Corazza et al., 2005).
Oncology and Cancer Research
7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), structurally related to this compound, is a semi-synthetic analogue of camptothecin with broad preclinical antitumor activity. It has demonstrated activity in phase II trials for various carcinomas. Its pharmacological profile involves a balance of severe hematological and gastrointestinal effects, which necessitates careful dose management and patient monitoring (Rowinsky et al., 1994).
Diagnostic Imaging and Nuclear Medicine
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), similar in structure to this compound, has shown potential in visualizing primary breast tumors in humans in vivo. The preferential binding of this iodobenzamide to sigma receptors, which are overexpressed on breast cancer cells, suggests its utility in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-6-2-3-7-14(13)12-17-11-9-15-8-4-5-10-16-15;/h2-3,6-7,15-16H,4-5,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDITLSFHGYOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)


![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)







